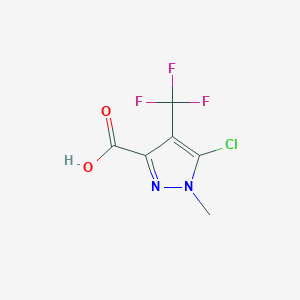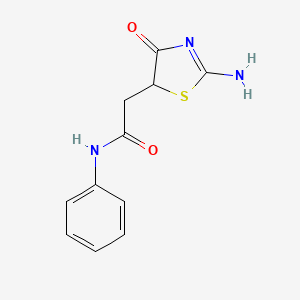![molecular formula C21H21FN6O B2835703 1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea CAS No. 1421584-21-5](/img/structure/B2835703.png)
1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Phosphodiesterase 1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases
Researchers designed and synthesized a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, including compounds related to "1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea", to study their inhibitory activity against phosphodiesterase 1 (PDE1). These compounds demonstrated significant potential in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders due to their picomolar inhibitory potency and excellent selectivity against all other PDE families. The research highlighted a compound, ITI-214, which is under Phase I clinical development for treating various indications, demonstrating the chemical compound's significance in neurodegenerative and neuropsychiatric disease research Peng Li et al., 2016.
Anticancer Agents and DNA Cleavage Studies
Another line of research explored the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, including derivatives of "this compound", for their potent anticancer activities. These compounds were evaluated against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cell lines, showing significant cytotoxicity with IC50 values less than 10 µM. Notably, compounds exhibited potent activity comparable or superior to the standard drug Cisplatin. DNA cleavage studies indicated that some compounds inhibit pathogenic organism growth by cleaving the genome, highlighting their potential as novel anticancer agents K. M. Hosamani et al., 2015.
FLT3 Inhibitors for Psoriasis Treatment
Structural optimization on related compounds led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, showing significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. One of the compounds demonstrated no recurrence 15 days after the last administration, indicating its potential as a drug candidate for psoriasis treatment. This research underscores the importance of "this compound" derivatives in developing new therapeutic strategies for autoimmune diseases Guo-Bo Li et al., 2016.
Anti-CML Activity and PI3K/AKT Signaling Pathway
Research on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, structurally related to "this compound", showed potent activity against the chronic myeloid leukemia (CML) cell line K562. These compounds displayed minimal cellular toxicity and induced apoptosis via a significant reduction in PI3K/Akt signal pathway protein phosphorylation. This finding suggests that derivatives of the chemical compound have potential as lead molecules for developing treatments for CML and possibly other cancers Weiwei Li et al., 2019.
作用機序
Target of Action
It is mentioned that similar compounds have been associated with oncogenic kit and pdgfra alterations . These proteins play crucial roles in cell signaling pathways, regulating cellular activities such as growth, proliferation, and survival.
Mode of Action
Based on its potential targets, it can be hypothesized that it may interact with the kit and pdgfra proteins, possibly inhibiting their activity and thus disrupting the associated signaling pathways .
Biochemical Pathways
The compound may affect the signaling pathways associated with the KIT and PDGFRA proteins. These pathways play a crucial role in cell growth and proliferation. By inhibiting these proteins, the compound could potentially disrupt these pathways, leading to a decrease in cell proliferation .
Result of Action
Given its potential targets, it can be hypothesized that the compound may lead to a decrease in cell proliferation, which could be beneficial in the treatment of conditions characterized by abnormal cell growth .
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-16-6-8-17(9-7-16)25-21(29)26-19-14-20(24-15-23-19)28-12-10-27(11-13-28)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H2,23,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELBBDWDKNGQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide](/img/structure/B2835629.png)
![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)
![2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2835631.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2835633.png)



![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2835639.png)

![(3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2835641.png)

![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835643.png)
